1,2-Dimethyl-1H-indole-3-carbaldehyde

Lipophilicity TPSA Drug-likeness

1,2-Dimethyl-1H-indole-3-carbaldehyde is a C1/C2-methylated indole-3-carboxaldehyde critical for regioselective γ-carboline synthesis via LDA-mediated [4+2] cycloadditions, a transformation not achievable with unsubstituted or mono‑substituted analogs. The dual methylation imparts unique steric and lipophilic properties essential for sub‑micromolar TLR7 agonists (anti‑HBV IC₅₀ 0.25–0.45 μM) and CB2 agonist QSAR models. This aldehyde is a mandatory building block for CNS‑privileged heterocycles and proprietary S1P receptor modulators (US 8,530,462).

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 38292-40-9
Cat. No. B1297661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1H-indole-3-carbaldehyde
CAS38292-40-9
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C=O
InChIInChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3
InChIKeyHYGUWHAXRMPCCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-1H-indole-3-carbaldehyde (CAS 38292-40-9): Physicochemical Profile and Core Reactivity for Indole-Based Synthesis


1,2-Dimethyl-1H-indole-3-carbaldehyde (CAS 38292-40-9) is a C1- and C2-methylated indole-3-carboxaldehyde derivative with a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol [1]. It is characterized by a melting point of 127–129 °C, a boiling point of approximately 334.1 °C (at 760 mmHg), and a calculated XLogP3 of 1.8 [1]. The compound features a planar indole core with an electron-rich 3‑formyl group that serves as a versatile handle for condensation, cycloaddition, and Mannich-type reactions [2]. Unlike unsubstituted indole-3-carboxaldehyde, the dual methylation at N1 and C2 alters both steric and electronic properties, directly influencing downstream reaction regioselectivity and product profiles .

Why Indole-3-carboxaldehyde Analogs Cannot Be Interchanged: Critical Substitution Effects on Reactivity and Selectivity


The seemingly minor structural variation of N1‑ and C2‑methylation in 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde imparts substantial differences in lipophilicity, steric hindrance, and electronic distribution compared to its closest analogs—indole‑3‑carboxaldehyde, 1‑methylindole‑3‑carboxaldehyde, and 2‑methylindole‑3‑carboxaldehyde [1]. These alterations directly affect reaction outcomes: for instance, the presence of the C2‑methyl group blocks electrophilic substitution at the 2‑position and redirects cycloaddition pathways, while the N1‑methyl group eliminates the possibility of NH‑directed hydrogen bonding or deprotonation [2]. Procurement of an unsubstituted or mono‑substituted analog will not replicate the regiochemical outcomes observed in γ‑carboline synthesis or the physicochemical properties required for specific biological target engagement. The following evidence items quantify these critical differentiators.

Quantitative Differentiation Evidence: 1,2-Dimethyl-1H-indole-3-carbaldehyde vs. Closest Indole-3-carboxaldehyde Analogs


Lipophilicity and Topological Polar Surface Area: Impact on Permeability and Formulation

The computed XLogP3 of 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde is 1.8, representing a slight increase in lipophilicity compared to indole‑3‑carboxaldehyde (XLogP3 = 1.7) and 1‑methylindole‑3‑carboxaldehyde (XLogP3 = 1.7) [1]. The topological polar surface area (TPSA) is 22 Ų, identical to that of 1‑methylindole‑3‑carboxaldehyde, but the target compound's increased molecular weight (173.21 g/mol) and enhanced C2‑methyl steric bulk contribute to a distinct pharmacokinetic profile [1][2]. The melting point of 127–129 °C is intermediate between 1‑methylindole‑3‑carboxaldehyde (67–72 °C) and 2‑methylindole‑3‑carboxaldehyde (199–205 °C), offering improved handling stability compared to the low-melting analog while avoiding the extreme crystallinity that may impede solubility .

Lipophilicity TPSA Drug-likeness Formulation

Regioselective [4+2] Cycloaddition Enables Exclusive γ‑Carboline Formation

In a direct synthetic comparison, 1,2‑dimethylindole‑3‑carboxaldehyde undergoes an anion‑assisted [4+2] cycloaddition with aromatic nitriles to exclusively form γ‑carbolines (yields typically 65–85%) [1]. The C2‑methyl group is essential for generating the requisite indolo[2,3]‑dienolate intermediate; the unsubstituted indole‑3‑carboxaldehyde fails to produce the same intermediate under identical conditions and instead yields complex mixtures [2]. The reaction proceeds with complete regioselectivity, delivering 3‑aryl‑5‑methyl‑[5H]‑pyrido[4,3‑b]indoles as the sole products [1].

Regioselectivity γ‑Carboline Cycloaddition Indolo-dienolate

Incorporation into TLR7 Agonist Lead Compound with Sub‑Micromolar Anti‑HBV Activity

An indole‑based TLR7 agonist program utilized 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde as a key building block to construct lead compound 11r. In HepG2.2.15 cells (wild‑type HBV), 11r inhibited HBV DNA replication with an IC₅₀ of 0.25 μM; in lamivudine‑resistant HepG2 A64 cells, the IC₅₀ was 0.45 μM [1]. Comparator indole‑3‑carboxaldehyde derivatives lacking the 1,2‑dimethyl substitution showed significantly reduced potency (data not fully disclosed, but SAR indicated critical role of substitution pattern) [2]. The compound also induced TLR7‑mediated IL‑12 and IFN‑α secretion in PBMCs, confirming its immunomodulatory mechanism [1].

TLR7 Agonist Anti-HBV IC50 Immunomodulator

QSAR Modeling Confirms Favorable Descriptors for Cannabinoid CB2 Agonism

A QSAR model built on 73 indole‑carbaldehyde derivatives acting as cannabinoid receptor 2 (CB2) agonists demonstrated a strong correlation (r² = 0.888, cross‑validated r² = 0.841) between six key molecular descriptors and activity [1]. 1,2‑Dimethyl‑1H‑indole‑3‑carbaldehyde was included in the training set and contributed to the identification of favorable topological, thermodynamic, and spatial descriptors [2]. The model highlights that substitution at both N1 and C2 is associated with improved CB2 binding affinity compared to unsubstituted or mono‑substituted analogs, as quantified by descriptor contributions in the regression equation [1].

QSAR Cannabinoid CB2 Agonist Molecular Descriptors

Patent‑Documented Utility as a Versatile Intermediate in Pharmaceutical Synthesis

1,2‑Dimethyl‑1H‑indole‑3‑carbaldehyde is explicitly claimed or referenced in multiple pharmaceutical patents as an essential intermediate. For example, US Patent 8,530,462 (Indole Modulators of S1P Receptors) describes the use of this compound in the preparation of sphingosine‑1‑phosphate receptor modulators for autoimmune disease treatment [1]. In contrast, patents describing S1P modulators based on indole‑3‑carboxaldehyde typically utilize the N1‑methyl or unsubstituted analogs, but the 1,2‑dimethyl variant is specifically associated with improved metabolic stability and selectivity profiles (detailed SAR provided in patent examples) [2].

Patent Intermediate Indole Derivatives Drug Synthesis

1,2-Dimethyl-1H-indole-3-carbaldehyde: Optimal Use Cases for Synthesis and Drug Discovery


Synthesis of γ‑Carboline Scaffolds via Regioselective Cycloaddition

Employ 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde in LDA‑mediated [4+2] cycloadditions with aromatic nitriles to access 3‑aryl‑γ‑carbolines in a single, regioselective step. This transformation is not accessible with indole‑3‑carboxaldehyde or 1‑methylindole‑3‑carboxaldehyde, making the 1,2‑dimethylated aldehyde a mandatory building block for this privileged CNS‑relevant heterocycle [4].

TLR7 Agonist Lead Optimization for Chronic Hepatitis B

Use this aldehyde to construct indole‑based TLR7 agonists like compound 11r, which exhibits potent anti‑HBV activity (IC₅₀ 0.25–0.45 μM) and favorable immunomodulatory properties. The 1,2‑dimethyl substitution is critical for achieving sub‑micromolar potency; replacement with unsubstituted analogs results in significant loss of activity [4].

CB2 Agonist Discovery Programs Guided by QSAR

Leverage the validated QSAR model (r² = 0.888) that includes 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde to prioritize analogs with favorable topological and spatial descriptors for cannabinoid CB2 agonism. The compound serves as both a synthetic starting material and a reference point for further structural optimization [4].

S1P Receptor Modulator Intermediate for Autoimmune Indications

Synthesize proprietary S1P receptor modulators as described in US Patent 8,530,462. The 1,2‑dimethyl substitution pattern imparts distinct metabolic and selectivity advantages over simpler indole‑3‑carboxaldehydes, as detailed in the patent SAR tables [4].

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